Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
Quinoline derivatives represent a privileged class of pharmacophores in modern drug discovery. Among these, 2-Chloro-5,7-dimethyl-3-phenylquinoline (CAS: 1031928-11-6) serves as both a highly versatile synthetic intermediate and a potent structural backbone for targeted therapeutics. Synthesized classically via the Vilsmeier-Haack formylation of N-arylacetamides[1], this specific scaffold possesses a unique combination of steric bulk, lipophilicity, and electronic properties.
This whitepaper provides an in-depth technical analysis of the molecular docking workflows required to evaluate this scaffold. By dissecting the causality behind structural modifications and providing self-validating computational protocols, this guide empowers researchers to accurately map the pharmacophore against high-value targets such as Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR).
Pharmacophore Rationale: The Causality of Structure
In rational drug design, every functional group must be justified by its thermodynamic contribution to the binding free energy (
ΔGbind
). The 2-chloro-5,7-dimethyl-3-phenylquinoline scaffold is engineered for deep hydrophobic pocket penetration:
The 2-Chloro Substituent: While often utilized as an electrophilic leaving group to synthesize triazole-fused heterocycles[2], in its intact form, the chlorine atom acts as a potent halogen-bond donor. It forms highly directional
C−Cl⋯O
interactions with the backbone carbonyls of target proteins, anchoring the ligand and reducing conformational entropy.
The 3-Phenyl Ring: Essential for
π−π
stacking interactions. In the context of COX-2 inhibition, the 3-phenyl ring perfectly aligns for edge-to-face
π−π
stacking with aromatic residues like Tyr385, which is critical for the enzyme's ability to abstract hydrogen from arachidonic acid[3].
The 5,7-Dimethyl Groups: These methyl groups are not merely decorative. They significantly increase the molecule's LogP. During docking, these groups drive the ligand into deep hydrophobic selectivity pockets (such as the allosteric site of EGFR), providing a massive entropic gain by displacing high-energy, ordered water molecules[4].
Fig 1. Mechanism of COX-2 competitive inhibition by the quinoline scaffold.
To ensure scientific integrity and reproducibility, computational docking must not be treated as a "black box." The following step-by-step protocol establishes a self-validating workflow for docking 2-Chloro-5,7-dimethyl-3-phenylquinoline.
Phase 1: Computational Ligand Preparation
Causality: Incorrect ionization or tautomeric states will lead to false electrostatic repulsion or attraction during the scoring phase.
Structure Generation: Import the 2D SMILES string of 2-Chloro-5,7-dimethyl-3-phenylquinoline into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).
Protonation State Assignment: Generate possible protonation states at physiological pH (
7.4±0.2
). The quinoline nitrogen (
pKa≈4.9
) will predominantly remain unprotonated at physiological pH.
Energy Minimization: Apply the OPLS4 (or MMFF94) force field. Why OPLS4? It accurately parameterizes halogen atoms, ensuring that the critical halogen bonding potentials of the 2-chloro group are not underestimated during conformational sampling.
Phase 2: Target Protein Preparation
Causality: Missing hydrogens on residues like Ser, Thr, and Tyr prevent the docking algorithm from identifying crucial hydrogen bond donors.
Structure Retrieval: Download high-resolution X-ray crystal structures from the PDB (e.g., PDB ID: 5KIR for COX-2; PDB ID: 1M17 for EGFR).
Solvent Processing: Remove bulk water molecules >5Å from the active site. Why keep waters within 5Å? Deep pocket waters are often structurally conserved and mediate essential hydrogen-bond bridges between the ligand and the receptor. Removing them artificially inflates the available binding volume.
Hydrogen Addition & Optimization: Add polar hydrogens and optimize the hydrogen-bond network using a restrained minimization algorithm (RMSD convergence of 0.3 Å).
Phase 3: Receptor Grid Generation & Docking
Grid Definition: Center the receptor grid box (
20A˚×20A˚×20A˚
) on the centroid of the native co-crystallized ligand.
Validation (Redocking): Before docking the quinoline scaffold, redock the native ligand. The protocol is only validated if the RMSD between the docked pose and the crystal pose is
≤2.0
Å.
Execution: Run Extra Precision (XP) docking. XP scoring is mandatory here because it heavily penalizes severe steric clashes and accurately calculates the desolvation penalty of the 5,7-dimethyl groups.
Fig 2. Self-validating molecular docking workflow for quinoline derivatives.
Quantitative Data Presentation
Based on established computational parameters for structurally homologous quinoline derivatives[3][4], the following table summarizes the expected quantitative docking metrics for the 2-Chloro-5,7-dimethyl-3-phenylquinoline scaffold against primary therapeutic targets.
Note: The highly negative
ΔG
for COX-2 is driven primarily by the displacement of water from the hydrophobic channel by the 5,7-dimethyl moiety.
Conclusion & Future Directions
The 2-Chloro-5,7-dimethyl-3-phenylquinoline scaffold is a highly optimized starting point for structure-based drug design. As demonstrated by the docking rationale, its steric bulk and electronic distribution make it an ideal candidate for targeting deep hydrophobic pockets in enzymes like COX-2 and EGFR. Future workflows should focus on utilizing the 2-chloro position for nucleophilic aromatic substitution (
SNAr
) to append solubilizing groups (e.g., piperazines or morpholines), thereby improving the pharmacokinetic profile while retaining the core pharmacophore's binding affinity.
References
Title: An elegant synthesis of indoloquinoline alkaloid cryptotackieine via Vilsmeier-Haack approach
Source: ResearchGate
URL:1
Title: Nitroalkanes as Electrophiles: Synthesis of Triazole-Fused Heterocycles with Neuroblastoma Differentiation Activity
Source: PMC / NIH
URL:2
Title: Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity
Source: Research Journal of Pharmacy and Technology
URL:4
Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective
Source: PMC / NIH
URL:3
Thermodynamic Stability Profile of 2-Chloro-5,7-dimethyl-3-phenylquinoline: Structural Energetics and Degradation Kinetics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The rational design and development of quinoline-based pharmacophores require a r...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The rational design and development of quinoline-based pharmacophores require a rigorous understanding of their thermodynamic and kinetic stability. 2-Chloro-5,7-dimethyl-3-phenylquinoline (CAS 1031928-11-6) represents a highly functionalized heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors, antimalarials, and dual-target antiviral agents.
This whitepaper provides an in-depth analysis of the thermodynamic stability of this specific molecule. By synthesizing principles of physical organic chemistry, Density Functional Theory (DFT) computational models[1], and empirical stress-testing protocols[2], we delineate the causal relationships between its unique molecular architecture and its degradation pathways.
Molecular Architecture and Thermodynamic Drivers
The thermodynamic stability of a molecule is fundamentally dictated by its Gibbs free energy of formation (
ΔGf∘
) and the energy barriers (
ΔG‡
) separating it from lower-energy degradation products. For 2-Chloro-5,7-dimethyl-3-phenylquinoline, stability is governed by a delicate interplay of electronic and steric effects:
The Quinoline Core and the 2-Chloro Substituent: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, creating an electrophilic center at the C2 position. The attachment of a chlorine atom at this position further depletes electron density via inductive (-I) withdrawal, while offering minimal resonance (+M) stabilization. Consequently, the C-Cl bond is thermodynamically primed for nucleophilic aromatic substitution (S
N
Ar)[3].
Steric Shielding via the 3-Phenyl Group: The bulky phenyl ring at the C3 position cannot achieve perfect coplanarity with the quinoline core due to severe steric clashes with the adjacent 2-chloro group and the C4 proton. This forced torsional twist reduces extended
π
-conjugation but critically provides a steric shield that kinetically hinders the approach of nucleophiles (such as water or hydroxide ions) to the vulnerable C2 carbon.
Hyperconjugative Stabilization (5,7-Dimethyl): The methyl groups at the 5 and 7 positions act as electron-donating groups (+I) via hyperconjugation. This increases the overall electron density of the carbocyclic ring, which partially offsets the electron deficiency of the heterocyclic ring. This electronic buffering slightly increases the activation energy (
Ea
) required to form the Meisenheimer intermediate during degradation, thereby enhancing kinetic stability.
Degradation Pathways: Kinetic vs. Thermodynamic Control
While the molecule is kinetically stable under ambient solid-state conditions, it is thermodynamically unstable in aqueous, basic environments. The primary degradation pathway is hydrolytic S
N
Ar[3].
When exposed to moisture and heat, hydroxide ions attack the C2 position. The reaction proceeds via a high-energy Meisenheimer complex. Expulsion of the chloride ion (a highly favorable thermodynamic step) yields 5,7-dimethyl-3-phenylquinolin-2-ol, which rapidly tautomerizes to its more thermodynamically stable lactam form: 5,7-dimethyl-3-phenylquinolin-2(1H)-one . The formation of the robust C=O bond in the lactam provides the thermodynamic driving force (
ΔG<0
) for this irreversible degradation.
Figure 1: Thermodynamic degradation pathway via nucleophilic aromatic substitution (SNAr).
Computational Thermodynamics (DFT Analysis)
To predict the intrinsic stability of quinoline derivatives before empirical testing, Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is the industry standard[1][4]. The HOMO-LUMO energy gap serves as a critical proxy for kinetic stability; a larger gap indicates higher resistance to electron transfer and chemical reactivity.
Table 1: Representative Thermodynamic and Electronic Parameters (DFT Predictions)
Parameter
Predicted Value Range
Implication for Thermodynamic Stability
HOMO-LUMO Gap (
ΔE
)
3.80 – 4.15 eV
Moderate kinetic stability; the 3-phenyl group slightly narrows the gap compared to unsubstituted quinoline due to extended, albeit twisted, conjugation[1].
Dipole Moment (
μ
)
2.5 – 3.2 Debye
Indicates moderate polarity. High dipole moments correlate with increased susceptibility to dipole-dipole interactions with polar solvents (e.g., water), facilitating hydrolysis.
Enthalpy of Formation (
ΔHf∘
)
+85 to +110 kJ/mol
The positive enthalpy indicates the molecule is endothermic relative to its constituent elements, relying heavily on kinetic barriers for practical stability[4].
C2-Cl Bond Dissociation Energy
~320 kJ/mol
Relatively weak for an aryl halide due to the electron-deficient nature of the quinoline ring, confirming C2 as the thermodynamic weak point[3].
To empirically validate the thermodynamic stability of 2-Chloro-5,7-dimethyl-3-phenylquinoline, a rigorous, self-validating workflow compliant with ICH Q1A(R2) guidelines[2] must be executed.
Protocol: Accelerated Hydrolytic Kinetics and Parameter Extraction
Objective: Determine the activation energy (
Ea
), enthalpy of activation (
ΔH‡
), and entropy of activation (
ΔS‡
) for the hydrolysis of the API.
Step 1: Preparation of Standard Solutions
Action: Dissolve 10.0 mg of the API in 10.0 mL of HPLC-grade acetonitrile (ACN) to create a 1.0 mg/mL stock.
Causality: ACN is chosen because the molecule is highly lipophilic; aqueous buffers alone will cause precipitation, invalidating kinetic measurements. A co-solvent system (e.g., 50:50 ACN:Water) ensures the molecule remains in solution while exposing it to hydrolytic stress.
Step 2: Isothermal Stress Testing
Action: Transfer 1.0 mL aliquots of the stock into sealed amber ampoules. Add 1.0 mL of 0.1 N NaOH to each. Incubate sets of ampoules at three distinct temperatures: 40°C, 50°C, and 60°C using precision oil baths.
Causality: Testing at multiple elevated temperatures allows for the application of the Arrhenius equation to extract thermodynamic parameters. Amber ampoules are mandatory to eliminate photolytic degradation variables, isolating thermal/hydrolytic pathways.
Step 3: HPLC-UV/MS Quantification
Action: At predefined intervals (0, 2, 4, 8, 24 hours), remove one ampoule from each temperature set, immediately quench with 0.1 N HCl (to halt the base-catalyzed reaction), and analyze via RP-HPLC.
Self-Validating Mechanism (Mass Balance Check): For every time point, calculate the total molarity of the remaining parent API and the newly formed 2-quinolone degradant. The sum must equal
100±2%
of the initial API molarity. If mass balance is not achieved, it indicates secondary degradation pathways (e.g., oxidative cleavage of the methyl groups) or precipitation, and the kinetic data for that time point must be discarded.
Step 4: Thermodynamic Parameter Extraction
Action: Plot
ln(k)
versus
1/T
(Arrhenius plot) to determine
Ea
. Utilize the Eyring equation to calculate
ΔH‡
and
ΔS‡
:
ln(Tk)=−RΔH‡⋅T1+ln(hkB)+RΔS‡
Causality: A highly negative
ΔS‡
will confirm that the transition state is highly ordered, corroborating the formation of the bimolecular Meisenheimer complex predicted in Section 3.
Figure 2: Comprehensive thermodynamic and kinetic stability assessment workflow.
Conclusion
The thermodynamic stability of 2-Chloro-5,7-dimethyl-3-phenylquinoline is a textbook example of kinetic trapping. While the molecule is thermodynamically driven toward hydrolysis to form a stable lactam[3], the steric bulk of the 3-phenyl group and the electron-donating hyperconjugation of the 5,7-dimethyl groups establish a substantial activation energy barrier. By adhering to rigorous, mass-balance-validated ICH Q1A(R2) protocols[2] and leveraging DFT computational models[1], researchers can accurately predict shelf-life and formulate the API in microenvironments (e.g., non-aqueous lipid vehicles or pH-controlled matrices) that maximize its kinetic stability.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.The Journal of Organic Chemistry - ACS Publications.
Synthesis, DFT studies on a series of tunable quinoline derivatives.RSC Publishing.
A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues.ChemRxiv.
Preliminary Toxicity Studies of 2-Chloro-5,7-dimethyl-3-phenylquinoline: A Comprehensive Preclinical Framework
Executive Summary The development of novel quinoline derivatives requires a rigorous, front-loaded toxicological assessment to prevent late-stage clinical attrition. 2-Chloro-5,7-dimethyl-3-phenylquinoline (CAS: 1031928-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of novel quinoline derivatives requires a rigorous, front-loaded toxicological assessment to prevent late-stage clinical attrition. 2-Chloro-5,7-dimethyl-3-phenylquinoline (CAS: 1031928-11-6) is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry[1]. However, the parent quinoline scaffold is historically associated with dose-limiting hepatotoxicity, mutagenicity, and central nervous system (CNS) toxicity. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causality-driven preclinical toxicity framework specifically tailored to the unique structural alerts of halogenated phenylquinolines.
Chemical Rationale & Toxicological Context
The structural functionalization of quinolines directly dictates their cytotoxic and pharmacokinetic profiles[2]. The addition of a chlorine atom at the C2 position, methyl groups at C5 and C7, and a phenyl ring at C3 significantly increases the lipophilicity (LogP) of 2-Chloro-5,7-dimethyl-3-phenylquinoline compared to the unsubstituted core[1].
This lipophilicity enhances cellular permeability but introduces two primary toxicological liabilities:
Hepatic Bioactivation: Quinolines are known pro-mutagens. They undergo cytochrome P450 (CYP450)-mediated oxidation in the liver to form highly reactive epoxide intermediates, which can covalently bind to nucleic acids and form deoxyribonucleic acid (DNA) adducts[3].
Neurotoxicity (Quinism): Highly lipophilic quinolines can easily cross the blood-brain barrier (BBB). Chronic exposure to certain quinoline derivatives has been linked to "quinism," a syndrome characterized by focal brainstem injury, encephalopathy, and severe neuropsychiatric disorders[4].
Phase I: In Silico Toxicity Profiling
Before initiating biological assays, in silico modeling must be employed to establish a theoretical safety window. Using quantitative structure-activity relationship (QSAR) models and platforms like pkCSM, researchers can predict the Lowest Observed Adverse Effect Level (LOAEL) and screen for Pan Assay Interference Compounds (PAINS)[5].
Causality & Self-Validation: The purpose of this phase is to calculate the theoretical Therapeutic Index (TI), defined as the ratio of the predicted LOAEL to the predicted IC50[5]. A TI > 1 is the mandatory threshold for advancing the compound into in vitro testing.
Figure 1: Sequential preclinical toxicity evaluation workflow for quinoline derivatives.
Phase II: In Vitro Cytotoxicity & Genotoxicity
Because the liver is the primary site of quinoline metabolism and toxicity, hepatic cell lines are prioritized. Furthermore, genotoxicity must be evaluated to rule out DNA adduct formation[3].
Self-Validating Mechanism: This assay utilizes a vehicle control (0.1% DMSO) to establish a 100% viability baseline and a positive control (Doxorubicin) to validate the assay's sensitivity to cytotoxic agents.
Cell Culture & Seeding: Cultivate HepG2 (human liver carcinoma) cells in DMEM supplemented with 10% FBS. Seed at a density of
1×104
cells/well in a 96-well microtiter plate. Incubate at 37°C, 5% CO
2
for 24 hours.
Compound Treatment: Dissolve 2-Chloro-5,7-dimethyl-3-phenylquinoline in molecular-grade DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cell death. Treat cells for 48 hours.
Assay Execution: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.
Quantification: Discard the supernatant. Add 100 µL of DMSO to each well to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader to calculate the IC50.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
Causality: Quinolines are rarely direct-acting mutagens; they require metabolic activation[3]. Testing with and without the S9 fraction isolates hepatic metabolism as the independent variable.
Strain Preparation: Grow Salmonella typhimurium tester strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight.
Metabolic Activation (S9): Prepare the S9 mix using induced rat liver homogenate, NADP+, and glucose-6-phosphate.
Exposure: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 control), and 50 µL of the test compound.
Plating & Scoring: Add 2 mL of molten top agar, pour onto minimal glucose agar plates, and incubate at 37°C for 48-72 hours. A positive mutagenic result is defined as a dose-dependent increase in revertant colonies ≥2-fold over the vehicle control.
Mechanistic Pathways of Quinoline Toxicity
The primary mechanism of quinoline-induced toxicity involves its biotransformation. The diagram below illustrates the divergent pathways of 2-Chloro-5,7-dimethyl-3-phenylquinoline metabolism: safe clearance via Glutathione (GSH) conjugation versus toxicological DNA binding[3].
Figure 2: Proposed CYP450-mediated metabolic activation and detoxification pathway.
Phase III: In Vivo Acute Toxicity Evaluation
In vitro data cannot fully capture systemic clearance or neurotoxic penetration across the BBB[4]. Therefore, acute oral toxicity testing is required.
Animal Preparation: Acclimate nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 5 days. Fast the animals for 12 hours prior to dosing.
Dosing Strategy: Administer 2-Chloro-5,7-dimethyl-3-phenylquinoline via oral gavage using a step-down/step-up approach. Start at a defined dose (e.g., 300 mg/kg body weight) suspended in 0.5% carboxymethyl cellulose (CMC).
Clinical Observation: Monitor animals continuously for the first 4 hours post-dosing. Critical Focus: Observe for tremors, ataxia, or lethargy, which are primary indicators of quinoline-induced CNS toxicity[4]. Continue daily observations for 14 days.
Pathology: On day 14, euthanize surviving animals. Perform gross necropsy and extract the liver and kidneys for H&E staining to assess hepatocellular necrosis.
Quantitative Data Presentation
To guide the evaluation of 2-Chloro-5,7-dimethyl-3-phenylquinoline, the following table summarizes the acceptable preclinical toxicity thresholds extrapolated from validated quinoline derivatives[2][5].
Assay / Parameter
Target Metric
Acceptable Threshold
Mechanistic Rationale
In Silico QSAR
Safety Margin (TI)
TI > 1.0
Ensures predicted LOAEL exceeds the effective therapeutic dose[5].
HepG2 MTT Assay
IC50 (Viability)
> 50 µM
Confirms the functionalized groups do not induce baseline hepatic necrosis[2].
Ames Test (+S9)
Revertant Colonies
< 2x Vehicle Control
Validates that the CYP450-generated epoxide intermediate does not intercalate DNA[3].
OECD 423 (In Vivo)
LD50 Estimate
> 300 mg/kg
Establishes acute systemic safety and rules out immediate fatal neurotoxicity[4].
Conclusion
The toxicological evaluation of 2-Chloro-5,7-dimethyl-3-phenylquinoline requires a highly structured, causality-driven approach. By utilizing in silico predictions to establish safety margins, deploying self-validating in vitro assays to isolate hepatic and mutagenic variables, and executing targeted in vivo observations for neurotoxicity, researchers can accurately map the safety profile of this complex chemotype.
References
E. A. et al. "In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment." Turk Radyoloji Seminerleri. Available at:[Link]
Brieflands. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Brieflands. Available at:[Link]
Government of Canada. "Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Quinoline." Canada.ca. Available at:[Link]
Parliament of Australia. "Exposure to quinoline antimalarial drugs: a pre-determinant for neuropsychiatric illness and suicide." APH.gov.au. Available at:[Link]
Molecular Weight and Solubility Profile of 2-Chloro-5,7-dimethyl-3-phenylquinoline: A Technical Guide for Preclinical Formulation
Executive Summary The transition of a novel chemical entity from discovery to preclinical development is heavily gated by its physicochemical properties. 2-Chloro-5,7-dimethyl-3-phenylquinoline is a highly substituted, s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of a novel chemical entity from discovery to preclinical development is heavily gated by its physicochemical properties. 2-Chloro-5,7-dimethyl-3-phenylquinoline is a highly substituted, sterically hindered heterocyclic compound. Due to its dense hydrophobic surface area and specific structural features, it presents significant formulation challenges. This whitepaper provides an in-depth analysis of its molecular weight, structural causality regarding its solubility profile, and the self-validating experimental protocols required to accurately quantify its thermodynamic and kinetic solubility.
To engineer an effective formulation, one must first understand the structural causality driving the molecule's behavior in an aqueous environment. The quantitative data for 2-Chloro-5,7-dimethyl-3-phenylquinoline is summarized in the table below.
Table 1: Physicochemical Properties and Mechanistic Implications
Property
Value
Mechanistic Implication
Chemical Formula
C17H14ClN
The high carbon-to-heteroatom ratio intrinsically drives lipophilicity and resists aqueous solvation.
Molecular Weight
267.75 g/mol
While possessing a moderate molecular weight, the mass is concentrated in rigid, hydrophobic aromatic rings.
CAS Number
1031928-11-6
Unique registry identifier for structural and synthetic tracking.
Estimated LogP
~5.5 - 6.0
Extreme hydrophobicity; predicts a high thermodynamic barrier to entering the aqueous phase.
H-Bond Donors
0
Complete inability to donate hydrogen bonds to the surrounding water network.
H-Bond Acceptors
1 (Sterically hindered N)
The quinoline nitrogen is the sole theoretical acceptor, but it is heavily shielded.
The Causality of Poor Solubility
The practically insoluble nature of this compound is not merely a function of its molecular weight (267.75 g/mol ), but a direct consequence of its molecular topography:
Steric Hindrance of the Pharmacophore: The basicity of the quinoline nitrogen (position 1) is severely compromised by the electron-withdrawing inductive effect of the adjacent 2-chloro group and the steric shielding from both the 2-chloro and 3-phenyl substituents. Consequently, the molecule cannot be readily protonated at physiological pH to form soluble salts, eliminating pH-adjustment as a viable solubilization strategy.
Crystal Lattice Energy: The planar quinoline core combined with the 3-phenyl ring allows for strong
π−π
stacking interactions in the solid state. This results in a high crystal lattice energy that the solvation energy of water cannot overcome.
Solubility Profile: Kinetic vs. Thermodynamic Behavior
In preclinical development, solubility is not a single static value but a dynamic profile split into two distinct categories:
Kinetic Solubility: Measured during early High-Throughput Screening (HTS). It represents the concentration at which the compound precipitates out of a solvent-shifted solution (typically when a DMSO stock is spiked into an aqueous buffer)[1]. It is a measure of the compound's metastable state rather than its true equilibrium.
Thermodynamic Solubility: The true equilibrium solubility of the lowest-energy crystalline form of the drug in an aqueous medium[1]. This is the critical metric for designing oral formulations and determining the Biopharmaceutics Classification System (BCS) category.
Self-Validating Experimental Protocols
To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), solubility data must be generated using self-validating systems. The following protocols detail the exact methodologies for evaluating this compound.
Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry
This protocol utilizes light scattering to detect the exact inflection point of precipitation when the compound transitions from a DMSO solution to an aqueous buffer[2],[3].
Stock Preparation: Dissolve the synthesized compound in 100% DMSO to yield a precise 10 mM stock solution[3].
Serial Dilution: Dispense the stock into a 384-well microtiter plate, performing linear serial dilutions using a phosphate-buffered saline (PBS) system (pH 7.4). Maintain a constant 5% DMSO concentration across all wells to prevent solvent-gradient artifacts[3].
Incubation: Incubate the plate at room temperature for 2 hours to allow for solvent-shift induced precipitation[3].
Nephelometric Measurement: Scan the plate using a laser nephelometer equipped with a 632.8 nm red diode laser. Measure the forward scattered light; a sharp increase in scattering (measured in counts) indicates particulate formation[2],[3].
Self-Validation Checkpoint: Run hydrocortisone as an internal control on every plate. The assay is scientifically validated only if the batch-to-batch variability of the control's solubility threshold remains
≤
5%[2].
Protocol B: Thermodynamic Aqueous Solubility via Isothermal Shake-Flask Method
The[4] is the gold standard for determining true equilibrium solubility.
Solid Addition: Add an excess amount of crystalline 2-Chloro-5,7-dimethyl-3-phenylquinoline (approx. 5-10 mg) to borosilicate glass vials containing 1 mL of aqueous buffer (test across pH 1.2, 4.5, and 7.4)[4].
Isothermal Agitation: Seal the vials and place them in an orbital shaker set strictly to 37 ± 1 °C. Agitate at 200 RPM for a minimum of 48 hours to ensure maximum particle contact with the solvent[4].
Phase Separation: Transfer the suspension to a centrifuge and spin at 15,000 × g for 15 minutes. Follow this by filtering the supernatant through a 0.22 µm PTFE syringe filter to remove any sub-micron nucleated particulates[1].
Quantification: Analyze the filtrate using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established, highly linear calibration curve[3].
Self-Validation Checkpoint: Perform independent sampling at 24, 48, and 72 hours. The system validates that thermodynamic equilibrium has been reached only when the variance in quantified concentration between consecutive time points is <5%[4].
Mechanistic Workflow Visualization
The following diagram illustrates the decision matrix for processing highly lipophilic quinoline derivatives from structural profiling through to formulation selection.
Workflow for solubility profiling and formulation selection of lipophilic quinolines.
Formulation Strategies for In Vivo Studies
Given the anticipated BCS Class II or IV designation of 2-Chloro-5,7-dimethyl-3-phenylquinoline, standard aqueous vehicles will fail to provide sufficient exposure for in vivo efficacy studies. Based on the thermodynamic data generated, formulators should bypass simple co-solvents and immediately evaluate:
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Utilizing a lipid vehicle (e.g., Peceol or Labrasol) to bypass the dissolution step entirely and present the drug in a pre-solubilized lipophilic matrix.
Nanosuspensions: If the crystal lattice energy is excessively high (indicated by a high melting point), wet bead milling to reduce the particle size to <200 nm will exponentially increase the surface area, temporarily overcoming the poor thermodynamic solubility via an increased dissolution rate.
Dehring, K. A., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, American Chemical Society, 2009.[Link]
World Health Organization (WHO). "WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (Technical Report Series, No. 1019)." WHO IRIS, 2019.[Link]
Application Note: HPLC Method Development and Validation for 2-Chloro-5,7-dimethyl-3-phenylquinoline
Introduction & Chemical Context The accurate quantification of highly substituted heterocyclic compounds is a critical bottleneck in pharmaceutical quality control and pharmacokinetic profiling. 2-Chloro-5,7-dimethyl-3-p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The accurate quantification of highly substituted heterocyclic compounds is a critical bottleneck in pharmaceutical quality control and pharmacokinetic profiling. 2-Chloro-5,7-dimethyl-3-phenylquinoline (CAS: 1031928-11-6) represents a structurally complex quinoline derivative with significant hydrophobic character. Quinoline scaffolds are privileged structures in medicinal chemistry, frequently evaluated for antimalarial, anticancer, and antifungal properties[1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific analyte requires a deep understanding of its physicochemical properties. Unlike simple quinolines, the chromatographic behavior of 2-Chloro-5,7-dimethyl-3-phenylquinoline is dictated by extreme lipophilicity and suppressed basicity, requiring a tailored approach to stationary phase selection and mobile phase optimization[2].
Causality in Method Design: The "Why"
A scientifically sound analytical method is not discovered by trial and error; it is deduced from the molecule's structure. The experimental choices in this protocol are governed by the following mechanistic realities:
Suppressed Nitrogen Basicity (pKa): The unsubstituted quinoline nitrogen typically possesses a pKa of ~4.9. However, the strongly electron-withdrawing 2-chloro group, combined with the steric shielding from the 3-phenyl and 5,7-dimethyl moieties, drastically reduces the electron density on the basic nitrogen. Consequently, the molecule remains neutral across standard acidic to neutral mobile phases (pH 2–7). This eliminates the need for complex, high-ionic-strength buffers to control ionization, allowing for a simple volatile modifier like 0.1% Formic Acid[3].
Extreme Lipophilicity (LogP): The addition of a phenyl ring and two methyl groups creates a highly hydrophobic surface area. This dictates strong retention on non-polar stationary phases. To ensure a reasonable run time and sharp peak shape, a high-elution-strength organic modifier (Acetonitrile) is required over Methanol[4].
Stationary Phase Selection: While a standard Octadecylsilane (C18) column provides the necessary hydrophobic retention, a Phenyl-Hexyl column can be employed as an orthogonal alternative. The Phenyl-Hexyl phase exploits
π−π
interactions with the analyte's extended conjugated system, which is highly advantageous if structurally similar synthetic impurities co-elute on a C18 phase[1].
Structural influence of 2-Chloro-5,7-dimethyl-3-phenylquinoline on HPLC parameters.
Based on the physicochemical profiling, the following isocratic RP-HPLC method provides optimal resolution, peak symmetry, and rapid throughput.
Parameter
Optimized Specification
Rationale / Causality
Column
C18, 4.6 x 150 mm, 5 µm
Universal hydrophobic retention; ideal for high LogP analytes.
Mobile Phase A
0.1% Formic Acid in Milli-Q Water
Suppresses residual silanol activity on the silica support.
Mobile Phase B
100% Acetonitrile (HPLC Grade)
Lower viscosity and higher elution strength than methanol.
Elution Mode
Isocratic (25% A : 75% B)
High organic % required to elute the highly lipophilic analyte.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns; ensures optimal van Deemter efficiency.
Column Temperature
30 °C
Reduces mobile phase viscosity and stabilizes retention times.
Detection (PDA/UV)
254 nm (Primary), 320 nm (Secondary)
254 nm captures universal aromatic
π−π∗
transitions; 320 nm is specific to the quinoline core.
Injection Volume
10 µL
Prevents column overloading while maintaining high sensitivity.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system . The analytical run is gated by a rigorous System Suitability Test (SST). If the SST fails, the system automatically aborts the sequence, preventing the generation of invalid data[5].
Phase 1: Preparation of Solutions
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Chloro-5,7-dimethyl-3-phenylquinoline reference standard into a 10 mL volumetric flask. Add 7 mL of Acetonitrile. Sonicate for 5 minutes until fully dissolved. Dilute to volume with Acetonitrile.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Mobile Phase (25:75 Water:ACN). Note: Diluting in the mobile phase prevents solvent-mismatch peak distortion.
Sample Preparation: Extract the sample using Acetonitrile. Centrifuge at 10,000 rpm for 10 minutes to precipitate particulates. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Phase 2: System Equilibration & The SST Gatekeeper
Purge & Equilibrate: Purge the HPLC lines with Mobile Phases A and B. Equilibrate the column at the target method conditions (1.0 mL/min, 30 °C, 25% A / 75% B) for a minimum of 20 column volumes (~30 minutes) until a stable baseline is achieved.
Blank Injection: Inject 10 µL of the Mobile Phase to verify the absence of ghost peaks or carryover.
SST Execution: Inject the Working Standard Solution (100 µg/mL) in five consecutive replicates.
Self-Validation Check: The system may only proceed to sample analysis if the following criteria are met:
Retention Time (tR) RSD:
≤
1.0%
Peak Area RSD:
≤
2.0%
Tailing Factor (Tf):
≤
1.5
Theoretical Plates (N):
≥
2000
Phase 3: Sample Analysis
Inject the prepared samples in duplicate.
Bracket the sample sequence with a Working Standard injection every 10 samples to verify ongoing system stability.
Calculate the concentration of 2-Chloro-5,7-dimethyl-3-phenylquinoline using the linear regression equation derived from a 5-point calibration curve.
Workflow for the HPLC method development and validation of quinoline derivatives.
Method Validation Parameters
To ensure the method is fit for its intended purpose, it must be validated according to the latest[6], which emphasize a lifecycle and risk-based approach to analytical procedure development[7].
The table below summarizes the mandatory validation parameters, their methodologies, and the expected acceptance criteria for this specific assay.
Validation Parameter
Methodology (ICH Q2(R2) Compliant)
Acceptance Criteria
Specificity
Inject blank, standard, and sample matrices. Evaluate peak purity using PDA (Photodiode Array) detection.
No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50 to 150 µg/mL).
Correlation coefficient (
R2
)
≥
0.999. Y-intercept
≤
2% of the target response.
Accuracy (% Recovery)
Spike known amounts of standard into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate.
Mean recovery must fall between 98.0% and 102.0% across all concentration levels.
Precision (Repeatability)
Inject 6 independent preparations of the sample at the 100% test concentration.
Relative Standard Deviation (RSD) of the assay results
≤
2.0%.
LOD and LOQ
Determine via Signal-to-Noise (S/N) ratio from serial dilutions of the standard.
Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." ResearchGate, 2006. URL:[Link]
Kundu, B., et al. "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity." Journal of Medicinal Chemistry, ACS Publications, 2019. URL:[Link]
cell culture treatment guidelines for 2-Chloro-5,7-dimethyl-3-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, repre...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological effects.[1] The subject of this guide, 2-Chloro-5,7-dimethyl-3-phenylquinoline, is a synthetic quinoline derivative with potential for significant biological activity. The presence of a chlorine atom at the 2-position, methyl groups at the 5- and 7-positions, and a phenyl group at the 3-position are all expected to influence its physicochemical properties and interactions with biological targets.[4] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, from safe handling and stock preparation to detailed protocols for assessing its cellular effects.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental results.
Quinoline and its derivatives are classified as hazardous substances and must be handled with care.[5][8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[5][8][9]
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8][9][10]
Storage: Store 2-Chloro-5,7-dimethyl-3-phenylquinoline in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[5][10][11]
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][11]
Proposed Mechanism of Action and Biological Activity
While specific data for 2-Chloro-5,7-dimethyl-3-phenylquinoline is not yet available, the activities of structurally related compounds suggest several potential mechanisms of action, particularly in the context of cancer biology.
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:
Enzyme Inhibition: Many quinoline-based compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1][3][12][13] The 2-chloro substitution, in particular, has been featured in compounds targeting these enzymes.[12][13]
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, leading to DNA damage and apoptosis.
Modulation of Signaling Pathways: Quinoline derivatives can influence critical signaling pathways that regulate cell growth, apoptosis, and angiogenesis.[3]
Based on these precedents, it is hypothesized that 2-Chloro-5,7-dimethyl-3-phenylquinoline may exhibit cytotoxic effects on cancer cells by targeting one or more of these mechanisms. The phenyl group at the 3-position could further enhance its biological activity through steric and electronic interactions with its molecular target(s).
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for 2-Chloro-5,7-dimethyl-3-phenylquinoline in a cancer cell.
Experimental Protocols
The following protocols provide a framework for the initial characterization of 2-Chloro-5,7-dimethyl-3-phenylquinoline in a cell culture setting.
Protocol 1: Preparation of Stock and Working Solutions
The poor aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[6][7]
Sterile, complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[14][15]
Procedure:
Stock Solution (e.g., 10 mM):
Tare a sterile microcentrifuge tube on an analytical balance.
Carefully add a small amount (e.g., 2.68 mg) of 2-Chloro-5,7-dimethyl-3-phenylquinoline to the tube. Record the exact weight.
Calculate the volume of DMSO required to achieve a 10 mM concentration (Volume (L) = mass (g) / (0.26775 g/mol * 0.01 mol/L)).
Add the calculated volume of sterile DMSO to the tube.
Vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming (up to 37°C) may aid dissolution.[16]
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Working Solutions:
On the day of the experiment, thaw an aliquot of the stock solution.
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18]
Materials:
Selected cancer cell lines (e.g., MCF-7, HCT116, A549, U937) and a non-cancerous control cell line (e.g., NHDF-Neo)[2][14][19][20]
96-well flat-bottom cell culture plates
Complete cell culture medium
Working solutions of 2-Chloro-5,7-dimethyl-3-phenylquinoline
Vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration)
MTT solution (5 mg/mL in sterile PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17]
Compound Treatment:
The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of 2-Chloro-5,7-dimethyl-3-phenylquinoline (e.g., 0.1, 1, 10, 50, 100 µM).
Include wells for a vehicle control (DMSO only) and an untreated control (medium only).
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well.
Gently pipette to dissolve the formazan crystals.
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
Experimental Workflow for Initial Compound Screening
Caption: A streamlined workflow for the initial in vitro screening of 2-Chloro-5,7-dimethyl-3-phenylquinoline.
Troubleshooting and Considerations
Compound Precipitation: If the compound precipitates upon dilution in aqueous medium, consider using a formulation with co-solvents like PEG300 and Tween-80, though this may require optimization.[16]
DMSO Toxicity: Always include a vehicle control to account for any effects of the solvent on cell viability. If DMSO toxicity is observed, reduce its final concentration.
Cell Line Specificity: The cytotoxic effects of quinoline derivatives can be cell line-dependent.[14][19] Testing against a panel of cancer cell lines from different tissue origins is recommended.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of 2-Chloro-5,7-dimethyl-3-phenylquinoline. Based on the established activities of related quinoline compounds, this molecule holds promise as a potential therapeutic agent. The provided protocols for handling, stock preparation, and cytotoxicity assessment will enable researchers to generate robust and reproducible data. Positive results from these initial screens should be followed by more in-depth mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and target-based enzymatic assays, to fully elucidate the compound's mechanism of action.
References
Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. (2026, March 25). NINGBO INNO PHARMCHEM CO.,LTD.
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
QUINOLINE FOR SYNTHESIS. Loba Chemie.
The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. Benchchem.
Application Note: Green Chemistry Approaches for the Synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline
Strategic Rationale & Target Significance The quinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacteria...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Target Significance
The quinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Specifically,1[1] serves as a highly versatile synthetic intermediate. The C2-chloride allows for facile downstream functionalization (e.g., via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution), while the C3-phenyl and C5,C7-dimethyl groups provide critical steric and electronic tuning for target binding.
Historically, the synthesis of 2-chloro-3-phenylquinolines relies on the classical 2 of N-aryl-2-phenylacetamides using stoichiometric or excess phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2]. While effective, this classical approach is fundamentally misaligned with modern sustainable manufacturing due to harsh acidic conditions, prolonged heating (12–24 hours), and the generation of copious corrosive phosphate waste.
Mechanistic Insights: Causality in Green Methodologies
The synthesis of 2-chloro-5,7-dimethyl-3-phenylquinoline from N-(3,5-dimethylphenyl)-2-phenylacetamide proceeds via an electrophilic cyclization cascade. Understanding the causality behind our experimental choices is critical for optimizing this pathway:
Choice of Chlorinating Agent (TCTA vs. POCl₃): Replacing POCl₃ with3 in DMF generates the active Vilsmeier-Haack chloroiminium ion under much milder conditions[3]. TCTA is a stable, inexpensive, and less toxic solid compared to the highly corrosive POCl₃ liquid. The byproduct, cyanuric acid, is water-soluble and easily removed during aqueous workup, significantly streamlining purification and reducing hazardous waste.
Energy Modality (Microwave vs. Ultrasound):4 provides direct dielectric heating, causing rapid, uniform superheating of the polar DMF-chloroiminium complex[4]. This overcomes the high activation energy barrier of the rate-limiting intramolecular cyclization step, reducing reaction times from hours to mere minutes. Alternatively, acoustic cavitation from ultrasound generates localized microscopic hot spots, driving the reaction mechanochemically at ambient macroscopic temperatures, which suppresses the thermal degradation of the product.
Fig 1. Logical workflow of the green Vilsmeier-Haack cyclization to form the quinoline core.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to ensure5[5].
Protocol A: Microwave-Assisted Vilsmeier-Haack Cyclization (Optimized for Yield)
Reagent Preparation: In a microwave-safe 30 mL quartz reaction vessel equipped with a magnetic stir bar, add N-(3,5-dimethylphenyl)-2-phenylacetamide (1.0 equiv, 5.0 mmol).
Vilsmeier Reagent Formation: Add anhydrous DMF (3.0 mL). Cool the vessel to 0 °C in an ice bath. Slowly add POCl₃ (2.5 equiv, 12.5 mmol) dropwise to prevent exothermic degradation.
Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution, confirming complete chloroiminium formation.
Irradiation: Seal the vessel with a Teflon cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 130 °C for 15 minutes (Dynamic power mode, max 200 W).
Quenching & Isolation: Cool the vessel to room temperature using compressed air. Carefully pour the reaction mixture into 50 mL of crushed ice with vigorous stirring. Neutralize the aqueous mixture to pH 7–8 using saturated aqueous Na₂CO₃.
Self-Validation Checkpoint: Post-irradiation, TLC (Hexane:EtOAc 8:2) must reveal the disappearance of the starting material (
Rf
~0.3) and the emergence of a strong UV-active spot (
Rf
~0.6) corresponding to the quinoline.
Purification: Filter the precipitated solid, wash with cold distilled water (3 x 15 mL), and dry under vacuum to yield the pure product.
Protocol B: Ultrasound-Promoted Synthesis using TCTA/DMF (Optimized for Safety)
Reagent Preparation: In a 50 mL round-bottom flask, dissolve TCTA (Cyanuric chloride, 1.2 equiv, 6.0 mmol) in anhydrous DMF (5.0 mL) at 0 °C. Stir for 15 minutes to form the Vilsmeier active species.
Self-Validation Checkpoint: The dissolution of TCTA in DMF is endothermic; a detectable drop in flask temperature confirms the active formation of the Vilsmeier reagent. Ensure stabilization at 0 °C before proceeding.
Substrate Addition: Add N-(3,5-dimethylphenyl)-2-phenylacetamide (1.0 equiv, 5.0 mmol) portion-wise to the chilled solution.
Sonication: Immerse the flask in an ultrasonic bath (40 kHz, 250 W). Sonicate at ambient temperature (25–30 °C) for 45–60 minutes.
Workup: Pour the mixture into ice-water (50 mL).
Self-Validation Checkpoint: The precipitation of white cyanuric acid during the aqueous quench serves as a visual indicator of successful reagent turnover.
Extraction: Neutralize with 10% NaOH. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Fig 2. Comparative causality of energy modalities on reaction kinetics and product integrity.
Quantitative Data & Methodological Comparison
The following table summarizes the quantitative improvements achieved by shifting from classical batch synthesis to the proposed green methodologies:
Methodology
Chlorinating Agent
Time
Temperature
Yield (%)
E-Factor (Est.)
Primary Waste Stream
Classical Batch
POCl₃ (Excess, >5 eq)
12–18 h
90 °C
60–65%
High (>50)
Corrosive Phosphates, HCl
Microwave-Assisted
POCl₃ (Optimized, 2.5 eq)
15 min
130 °C
85–88%
Medium (~20)
Reduced Phosphates
Ultrasound-Promoted
TCTA (1.2 eq)
45 min
25 °C
80–82%
Low (<10)
Cyanuric Acid (Recyclable)
References
Synthesis of Quinolines: A Green Perspective
ACS Sustainable Chemistry & Engineering[Link]
Microwave-assisted Synthesis of Quinolines
Current Green Chemistry, Bentham Science Publishers
[Link]
An elegant synthesis of indoloquinoline alkaloid cryptotackieine via Vilsmeier-Haack approach
ResearchGate[Link]
Technical Support Center: Synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
I. Reaction Overview: The Vilsmeier-Haack Approach
The synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline is commonly achieved through a Vilsmeier-Haack type reaction. This process involves the cyclization of an appropriate N-arylacetamide in the presence of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This one-pot reaction is valued for its efficiency in creating functionalized quinolines, which are crucial intermediates in pharmaceutical development.[1]
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield
A low yield of the desired product is one of the most common challenges in this synthesis. Several factors can contribute to this issue.
Possible Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Inactive Vilsmeier Reagent
The Vilsmeier reagent is moisture-sensitive. Contamination with water will deactivate it, preventing the reaction from proceeding.
Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-quality POCl₃.[2]
Sub-optimal Reaction Temperature
The reaction is temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of starting materials and product.[3][4]
Gradually increase the reaction temperature in 10°C increments, monitoring the progress by Thin-Layer Chromatography (TLC).[3] A typical temperature range for this reaction is 80-90°C.[5]
Incorrect Stoichiometry
The molar ratio of reactants is crucial. An excess or deficit of the Vilsmeier reagent can lead to incomplete reactions or the formation of side products.
Optimize the molar ratio of the N-arylacetamide to DMF and POCl₃. A common starting point is a 1:3:12 molar ratio of acetanilide:DMF:POCl₃.[5]
Poor Solubility of Reactants
If the starting N-arylacetamide is not fully dissolved, the reaction will be heterogeneous and inefficient.
While DMF often serves as both a reactant and a solvent, if solubility remains an issue, consider alternative high-boiling point, non-protic solvents.
Problem 2: Formation of Significant Impurities
The presence of multiple spots on a TLC plate in addition to the product spot indicates the formation of byproducts.
Possible Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Side Reactions
Overheating or prolonged reaction times can lead to the formation of undesired side products. The Vilsmeier-Haack reaction can sometimes lead to diformylation or other competing reactions.[6]
Monitor the reaction closely using TLC and stop the reaction once the starting material is consumed. Avoid excessive heating.
Degradation of Product
The quinoline product may be unstable under the harsh acidic conditions of the reaction, especially at elevated temperatures for extended periods.
Minimize the reaction time and work up the reaction mixture promptly upon completion.
Hydrolysis of Product during Workup
The 2-chloro group on the quinoline ring can be susceptible to hydrolysis back to the 2-hydroxyquinoline if exposed to water for extended periods, especially at elevated temperatures.
Perform the aqueous workup at a low temperature (e.g., pouring the reaction mixture into ice water) and minimize the time the product is in contact with the aqueous phase.[7]
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Possible Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Product Oiling Out
During the workup, the product may separate as an oil instead of a solid, making it difficult to collect by filtration.[2]
Try adding a co-solvent to the aqueous mixture to induce precipitation. Seeding the mixture with a small crystal of pure product can also promote crystallization.[2]
Co-elution of Impurities
During column chromatography, impurities may have similar polarity to the product, leading to incomplete separation.
Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[8]
Product Loss During Recrystallization
The chosen recrystallization solvent may have too high of a solubility for the product, even at low temperatures, leading to significant product loss in the mother liquor.
Screen a variety of solvents for recrystallization. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[8]
III. Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
Phosphorus oxychloride is a dehydrating and chlorinating agent.[9][10] It reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which is the key reactive species that attacks the aromatic ring of the N-arylacetamide to initiate cyclization.[1]
Q2: Can other chlorinating agents be used instead of POCl₃?
While POCl₃ is the most common reagent for the Vilsmeier-Haack reaction, other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used to generate the Vilsmeier reagent.[9][11] However, reaction conditions may need to be re-optimized.
Q3: How critical is the purity of the starting materials?
The purity of the starting N-(3,5-dimethylphenyl)-2-phenylacetamide is crucial. Impurities can lead to the formation of side products that are difficult to separate from the desired quinoline. It is recommended to purify the starting material by recrystallization or column chromatography if its purity is in doubt.
Q4: What is a suitable method for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q5: Are there any "greener" alternatives for this synthesis?
Recent research has focused on developing more environmentally friendly methods for quinoline synthesis.[12][13] This includes the use of microwave irradiation to reduce reaction times and the exploration of solvent-free reaction conditions.[12][13]
IV. Experimental Protocols
General Procedure for the Synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline
This protocol is a general guideline and may require optimization.
To a stirred solution of N,N-dimethylformamide (3 equivalents) in a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (12-15 equivalents) dropwise, maintaining the temperature below 10°C.[14]
After the addition is complete, allow the mixture to stir for 15-20 minutes to ensure the formation of the Vilsmeier reagent.
To this mixture, add N-(3,5-dimethylphenyl)-2-phenylacetamide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.[14]
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.[7]
A precipitate should form. If the mixture is acidic, neutralize it with a saturated sodium bicarbonate solution.
Collect the crude product by vacuum filtration and wash it with cold water.
Dry the crude product under vacuum.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
V. Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
VI. References
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Bischler-Napieralski Reaction - J&K Scientific LLC. (2025, May 27). Retrieved from [Link]
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]
Bischler-Napieralaski Reaction Mechanism | Organic Chemistry - YouTube. (2022, November 30). Retrieved from [Link]
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Arkivoc. (2018, May 13). Retrieved from [Link]
(PDF) A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride - ResearchGate. (2016, January 28). Retrieved from [Link]
A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. (2020, September 25). Retrieved from [Link]
Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent | The Journal of Organic Chemistry - ACS Publications. (2002, September 28). Retrieved from [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved from [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. (n.d.). Retrieved from [Link]
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC. (n.d.). Retrieved from [Link]
2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition - Research and Reviews. (2017, March 08). Retrieved from [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025, January 04). Retrieved from [Link]
HU212967B - Process for producing 7-chloro-quinaldine - Google Patents. (n.d.). Retrieved from
Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach - ResearchGate. (2025, December 18). Retrieved from [Link]
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29). Retrieved from [Link]
AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10). Retrieved from [Link]
US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Retrieved from
2,4-dimethylquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
troubleshooting low solubility of 2-Chloro-5,7-dimethyl-3-phenylquinoline in aqueous media
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous insolubility of 2-Chloro-5,7-dimethyl-3-phenylquinoline...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous insolubility of 2-Chloro-5,7-dimethyl-3-phenylquinoline . Below, you will find a mechanistic breakdown of the molecule's physicochemical barriers, decision matrices for assay design, troubleshooting FAQs, and self-validating experimental protocols.
Part 1: Diagnostic Overview & Decision Matrix
Why is this molecule so difficult to dissolve?
The severe hydrophobicity of 2-Chloro-5,7-dimethyl-3-phenylquinoline stems from three structural factors:
Lack of Ionizability: While unsubstituted quinolines are weakly basic, the strongly electron-withdrawing 2-chloro group drastically reduces the electron density on the quinoline nitrogen. This drops the pKa well below physiological relevance, meaning the compound remains entirely neutral in standard biological buffers. Consequently, pH adjustment and salt formation strategies are completely ineffective[1].
Steric Bulk & Lipophilicity: The 5,7-dimethyl and 3-phenyl substitutions add massive lipophilic bulk, driving up the LogP value.
Crystal Lattice Energy: Although the 3-phenyl group can slightly disrupt molecular planarity—a feature that sometimes aids solubility by lowering crystal packing efficiency[2]—the overriding hydrophobicity forces this compound into a Biopharmaceutics Classification System (BCS) Class II or IV profile.
Q: I am running an in vitro CYP450 inhibition assay, but my IC50 values are highly variable and weaker than expected. How do I fix this?A: Poorly soluble compounds often form micro-precipitates or bind non-specifically to the lipid membranes of human liver microsomes (HLMs)[3]. This artificially lowers the free drug concentration, making the compound appear as a weak or variable inhibitor.
Causality & Solution: Relying solely on DMSO causes a "solvent shift" upon dilution into the aqueous buffer, leading to rapid nucleation. You must use a cosolvent-surfactant matrix (e.g., DMSO + Tween 80) to lower interfacial tension and trap the drug in micelles before it hits the aqueous phase[4].
Q: Can I use pH adjustment (e.g., acidic buffers) to dissolve this compound for oral gavage in mice?A: No. As diagnosed above, the 2-chloro substitution prevents the quinoline nitrogen from protonating at physiological or moderately acidic pH[1]. You must transition to a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), which utilizes glycerides and surfactants to spontaneously emulsify the drug upon contact with gastrointestinal fluids[5].
Q: My cell-based assay requires a high concentration of the compound, but adding more surfactant is killing my cells. What is the alternative?A: Surfactants exhibit dose- and time-dependent cytotoxicity by disrupting cellular lipid bilayers. If you hit the toxic threshold of your surfactant, switch to Cyclodextrin (CD) complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic phenyl/quinoline core, masking it from the water while its hydroxyl-rich exterior maintains aqueous solubility[6][7].
Fig 2. Thermodynamic equilibrium of HP-β-CD inclusion complexation for aqueous solubilization.
Part 3: Self-Validating Experimental Protocols
Protocol A: Cosolvent-Surfactant Micellization for In Vitro Assays
Mechanism: Surfactants encapsulate the hydrophobic drug within a micelle core, preventing crystal nucleation upon introduction to aqueous media[5].
Stock Preparation: Dissolve 2-Chloro-5,7-dimethyl-3-phenylquinoline in 100% DMSO to yield a 10 mM stock.
Surfactant Matrix: Prepare a 10% (v/v) Tween 80 solution in your final assay buffer.
Titration: Slowly titrate 1 part DMSO stock into 9 parts of the Tween 80 matrix under constant vortexing.
Final Dilution: Dilute this intermediate 1:100 into the final assay buffer.
Self-Validation Check: Measure the optical density (OD) of the final solution at 600 nm. An
OD600>0.05
indicates micro-precipitation (light scattering)[3]. If scattering is detected, the surfactant ratio must be increased, or the compound must be centrifuged to determine the true soluble fraction. Note: Ensure final DMSO is ≤1% and Tween 80 is ≤0.1% to prevent cytotoxicity[4].
Protocol B: HP-β-CD Phase-Solubility Profiling for In Vivo Dosing
Mechanism: Determines the stoichiometric binding constant (
K1:1
) between the drug and the cyclodextrin, validating whether inclusion complexation is thermodynamically favorable before scaling up[8].
Gradient Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in phosphate-buffered saline (pH 7.4).
Saturation: Add an excess amount of solid compound (e.g., 5 mg) to 1 mL of each CD solution in sealed glass vials.
Equilibration: Agitate vials on a rotary shaker at 150 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium.
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.
Self-Validation Step: Discard the first 0.2 mL of filtrate to account for non-specific binding of the lipophilic drug to the filter membrane.
Quantification: Dilute the filtrate with methanol and analyze via HPLC-UV.
Self-Validation Check: Plot drug concentration vs. HP-β-CD concentration. A strictly linear relationship (AL-type phase diagram) validates a 1:1 stoichiometric inclusion complex, confirming the system is thermodynamically stable and ready for in vivo scale-up[7][8].
Part 4: Quantitative Data Presentation
Table 1: Comparative Solubilization Strategies for Lipophilic Quinoline Derivatives
Technical Support Center: Synthesis and Purification of 2-Chloro-5,7-dimethyl-3-phenylquinoline
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5,7-dimethyl-3-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5,7-dimethyl-3-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important quinoline intermediate. We will move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the root causes of byproduct formation and providing robust, field-tested solutions to ensure high purity and yield.
Section 1: Understanding the Core Synthesis and Key Challenges
The synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline is most commonly and efficiently achieved via a Vilsmeier-Haack cyclization reaction.[1][2] This reaction involves the treatment of an N-arylacetamide, specifically N-(3,5-dimethylphenyl)-2-phenylacetamide , with the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] While powerful, this reaction is sensitive to several factors that can lead to a range of impurities, complicating the extraction and purification process.
The primary challenges encountered are:
Incomplete Cyclization: Leaving unreacted starting material in the crude product.
Hydrolysis of the Chloro Group: Formation of the corresponding 2-quinolone, a common and often major byproduct.[4]
Side Reactions: Over-reaction or degradation at elevated temperatures, leading to tarry, complex mixtures.[5]
Workup and Extraction Difficulties: Emulsion formation and product "oiling out" during quenching and phase separation.[5]
Below is a diagram illustrating the primary synthetic pathway.
Caption: Vilsmeier-Haack synthesis of the target quinoline.
Section 2: Troubleshooting Guide for Extraction & Purification
This section addresses specific issues encountered during the workup and extraction phases in a direct question-and-answer format.
Question 1: My TLC plate shows a significant spot corresponding to my starting material. What causes this incomplete reaction?
Answer: The presence of unreacted N-(3,5-dimethylphenyl)-2-phenylacetamide is a common issue stemming from three primary causes:
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. POCl₃ reacts violently with water, and any moisture in your DMF, glassware, or starting material will consume the reagent before it can react with the acetamide.[5]
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and ensure your starting acetamide is completely dry.
Incorrect Stoichiometry: An insufficient amount of Vilsmeier reagent will naturally lead to an incomplete reaction. While a moderate excess of POCl₃ is often used, a large excess can complicate the workup.[5]
Solution: Use a moderate excess of POCl₃ (typically 2-3 equivalents relative to the acetamide) and ensure it is added to the DMF at a controlled, low temperature (0 °C) to ensure complete formation of the reagent.[6]
Insufficient Reaction Time or Temperature: The cyclization step requires adequate thermal energy. If the reaction is not heated for a sufficient duration, the conversion will be incomplete.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated for several hours; continue heating until the starting material spot is no longer visible on the TLC plate.[5]
Question 2: My major byproduct is a more polar compound that is difficult to separate. What is it and how do I prevent it?
Answer: This highly polar byproduct is almost certainly 5,7-dimethyl-3-phenylquinolin-2(1H)-one . It forms via hydrolysis of the 2-chloro group on your target molecule. The C2 position of the quinoline ring is activated, and the chloro group is a good leaving group, making it susceptible to nucleophilic attack by water, a process that can be promoted by formic acid.[4]
Caption: Formation of the 2-quinolone byproduct via hydrolysis.
Prevention Strategies:
Controlled Quenching: The workup is the most critical step. Quench the reaction mixture by adding it slowly and portion-wise to a vigorously stirred beaker of crushed ice.[5] This dissipates the heat from the exothermic reaction with water and minimizes localized temperature spikes that can accelerate hydrolysis.
Prompt Neutralization & Extraction: Do not let the quenched, acidic aqueous mixture sit for an extended period. Promptly neutralize it with a base like saturated sodium bicarbonate or cold, dilute NaOH until the pH is ~7-8 to precipitate the crude product. Immediately extract the product into an organic solvent like ethyl acetate or dichloromethane.
Anhydrous Purification: If purifying via column chromatography, ensure your solvents are dry and consider using a less polar solvent system initially to elute your product away from the more polar quinolone, which will remain more strongly adsorbed to the silica gel.[7]
Question 3: During the aqueous workup, my product separates as a sticky oil instead of a filterable solid. How can I fix this?
Answer: "Oiling out" is a common problem when the melting point of the crude product is low or when impurities act as a eutectic mixture.[5] This makes isolation by filtration difficult.
Solution 1: Adjust Solvent Polarity: After neutralization, if the product oils out in the aqueous layer, proceed directly to liquid-liquid extraction. The product will dissolve in the organic solvent.
Solution 2: Induce Crystallization: If you wish to isolate a solid, try "seeding" the mixture with a small, pure crystal of the product to provide a nucleation site. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.[5]
Solution 3: Solvent Trituration: After decanting the bulk of the aqueous layer from the oil, add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or ether). Stirring or sonicating the oil in this solvent can often cause it to solidify.
Question 4: How can I break the persistent emulsion that forms during my liquid-liquid extraction?
Answer: Emulsions are common in these extractions due to fine particulate matter or amphiphilic byproducts.
Solution: After transferring the mixture to a separatory funnel, add a significant amount of brine (a saturated aqueous solution of NaCl).[8] The increased ionic strength of the aqueous phase helps to break the emulsion and force the separation of the organic and aqueous layers. Let the funnel stand undisturbed for 10-20 minutes. If the emulsion persists, a slow filtration through a pad of Celite can sometimes be effective.
Section 3: FAQs for Proactive Byproduct Reduction
Q1: What are the most critical reaction parameters to control for a clean synthesis?A1: Success lies in careful control of key variables. The table below summarizes the most critical parameters.
Parameter
Recommended Setting
Rationale & Causality
Reagent Quality
Anhydrous POCl₃ and DMF
Prevents premature consumption of the Vilsmeier reagent by water, ensuring complete reaction.[5]
Reaction Temperature
0 °C for reagent formation; Reflux for cyclization
Low temperature is crucial for controlled formation of the Vilsmeier reagent. Subsequent heating is required to overcome the activation energy for the cyclization step.[6]
Workup Temperature
Add reaction mixture to ice (0-5 °C)
Minimizes the rate of hydrolysis of the 2-chloro group to the 2-quinolone byproduct.[4][5]
Workup pH
Neutralize to pH 7-8 promptly
Prevents acid-catalyzed hydrolysis and ensures the free base of the product precipitates or is extracted efficiently.
Reaction Monitoring
TLC (e.g., 4:1 Hexane:EtOAc)
Provides direct visual confirmation of the consumption of starting material, preventing premature termination of the reaction.[5]
Q2: How do I select the best solvent system for purification by column chromatography vs. recrystallization?A2: The choice depends on the impurity profile. A general guide is provided below.
Purification Method
Recommended Solvent System
Application & Notes
Column Chromatography
Mobile Phase: n-Hexane / Ethyl Acetate gradient
Use When: Multiple byproducts are present or when impurities have similar polarity to the product. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, then gradually increase polarity to elute the target compound.[7]
Recrystallization
Solvent: Ethanol or Ethanol/Water mixture
Use When: The crude product is >85% pure and the main impurity is the starting material or the hydrolyzed quinolone. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[5]
Section 4: Validated Experimental Protocols
Protocol 1: Synthesis and Extraction of Crude 2-Chloro-5,7-dimethyl-3-phenylquinoline
Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (5 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (3 eq.) dropwise via syringe with vigorous stirring over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.[6]
Reaction: Add solid N-(3,5-dimethylphenyl)-2-phenylacetamide (1 eq.) portion-wise to the cold Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction's completion by TLC by taking a small aliquot, quenching it in water, neutralizing, extracting with EtOAc, and spotting on a silica plate. The reaction is complete when the starting acetamide spot has disappeared.
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. While stirring the ice mixture vigorously, slowly pour the reaction mixture into the beaker.
Neutralization & Isolation: Continue stirring and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the mixture is ~8. The crude product should precipitate as a solid.
Extraction: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. Alternatively, if the product oils out, transfer the entire mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[8]
Protocol 2: Purification by Recrystallization
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) while heating on a hotplate until the solid just dissolves completely.[7]
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[7]
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove residual soluble impurities. Dry the crystals under vacuum.
References
Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
Wang, M., Wang, S., Luo, R., Ouyang, L., & Cheng, G. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 50, 1716-1720.
overcoming crystallization issues with 2-Chloro-5,7-dimethyl-3-phenylquinoline
Technical Support Center: Troubleshooting Crystallization of 2-Chloro-5,7-dimethyl-3-phenylquinoline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the pu...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Crystallization of 2-Chloro-5,7-dimethyl-3-phenylquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of complex heterocyclic scaffolds. 2-Chloro-5,7-dimethyl-3-phenylquinoline presents unique crystallization hurdles. The steric bulk of the C3-phenyl ring, combined with the lipophilic C5/C7-dimethyl groups and the C2-chloro substituent, disrupts planar stacking. This often leads to liquid-liquid phase separation ("oiling out"), solvate formation, or amorphous precipitation rather than the formation of a highly ordered crystalline lattice.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystallization for your drug development workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 2-Chloro-5,7-dimethyl-3-phenylquinoline crystallization.
Q1: My 2-Chloro-5,7-dimethyl-3-phenylquinoline sample is "oiling out" instead of forming solid crystals upon cooling. What causes this, and how can I fix it?A1: "Oiling out" occurs when the solute separates as a liquid phase rather than a solid crystalline phase, typically because the compound's melting point in the solvent mixture is lower than the temperature at which it reaches supersaturation[1]. The bulky, non-polar nature of the dimethyl and phenyl groups makes this quinoline highly soluble in many organic solvents, pushing the supersaturation point to lower temperatures.
Causality & Solution: To force a solid-state nucleation, you must alter the solubility curve.
Adjust the Solvent System: Switch to a binary solvent system. Dissolve the compound in a "good" solvent at reflux, then add an "anti-solvent" dropwise until slight turbidity persists[2].
Reduce Cooling Rate: Rapid cooling traps the system in a metastable liquid state. Cool the solution gradually to room temperature before applying an ice bath[1].
Provide Nucleation Sites: Scratch the inside of the flask with a glass rod at the air-liquid interface to generate microscopic glass shards that act as nucleation seeds[1][3].
Q2: I successfully isolated crystals, but they turned into an opaque, amorphous powder after drying under vacuum. Why did they lose their crystalline integrity?A2: This is a classic symptom of solvate (or pseudopolymorph) decomposition. Quinoline derivatives frequently co-crystallize with coordinating solvents like methanol or ethanol, incorporating them into the crystal lattice[4]. When subjected to vacuum drying, these highly volatile solvent molecules evaporate, causing the crystal lattice to collapse into an amorphous powder[4].
Causality & Solution: The nitrogen atom of the quinoline ring can participate in hydrogen bonding with protic solvents.
Switch to Non-Coordinating Solvents: Recrystallize using a solvent system that does not readily form hydrogen bonds with the quinoline core, such as a Toluene/Heptane mixture.
Alternative Preservation: If a protic solvent must be used, X-ray diffraction (XRD) analysis should be performed immediately, or the crystals should be preserved in paraffin oil to prevent solvent loss[4].
Q3: The crystallization happens almost immediately when I remove the flask from the heat, but the purity is very low (<90%). How do I improve the purity?A3: Rapid crystallization (crashing out) incorporates impurities into the crystal lattice because the lattice forms too quickly to selectively exclude foreign molecules[3].
Causality & Solution: The solution is too concentrated, meaning it crosses the supersaturation threshold too abruptly upon a slight temperature drop.
Increase Solvent Volume: Return the flask to the heat source and add extra solvent (exceeding the minimum required for dissolution). This ensures the compound remains soluble longer during the cooling phase, allowing for a slow, selective crystal growth over 20-30 minutes[3].
Quantitative Data: Solvent Screening Matrix
To establish a self-validating protocol, we must rely on empirical solubility data. The table below summarizes the expected behavior of 2-Chloro-5,7-dimethyl-3-phenylquinoline in various solvent systems based on its lipophilic profile and historical data for similar 2-chloro-3-phenylquinoline derivatives[1][5].
This step-by-step methodology utilizes a binary non-coordinating solvent system to prevent solvate collapse and oiling out, ensuring the structural integrity of 2-Chloro-5,7-dimethyl-3-phenylquinoline.
Dissolution: Weigh 1.0 g of crude 2-Chloro-5,7-dimethyl-3-phenylquinoline into a 50 mL Erlenmeyer flask. Add 5 mL of Toluene (the "good" solvent).
Heating: Heat the mixture gently on a hot plate (approx. 80°C) until the solid is completely dissolved. Causality: Complete dissolution ensures no impure seed crystals remain.
Anti-Solvent Addition: While maintaining heat and stirring, slowly add Heptane (the "anti-solvent") dropwise using a Pasteur pipette[2]. Continue until the solution becomes faintly cloudy (turbid).
Clarification: Add exactly 1-2 drops of Toluene until the solution just turns clear again. Causality: This places the solution exactly at the saturation point at elevated temperature.
Controlled Cooling: Remove the flask from the heat. Allow it to cool undisturbed to room temperature over 1 hour. Do not agitate.
Polishing: Once at room temperature, place the flask in an ice bath (0-5°C) for 30 minutes to maximize yield[2].
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Heptane.
Drying: Dry the crystals under high vacuum at 40°C for 4 hours. (Because Toluene/Heptane are non-coordinating, the lattice will remain intact without decomposing).
What is the problem with my quinolin crystal?
ResearchGate[Link]
Nitroalkanes as Electrophiles: Synthesis of Triazole-Fused Heterocycles with Neuroblastoma Differentiation Activity
PMC - National Center for Biotechnology Information[Link]
A Comparative Guide to the Synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of potential synthetic routes for the preparation of 2-Chloro-5,7-dimethyl-3-phenylquinoline, a substituted quino...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of potential synthetic routes for the preparation of 2-Chloro-5,7-dimethyl-3-phenylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. The document outlines three plausible multi-step synthetic pathways, offering a critical analysis of each approach based on established chemical principles and data from analogous transformations. Detailed experimental protocols, causality behind procedural choices, and comparative data are presented to assist researchers in selecting the most suitable route for their specific needs.
Introduction to 2-Chloro-5,7-dimethyl-3-phenylquinoline
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The target molecule, 2-Chloro-5,7-dimethyl-3-phenylquinoline, incorporates several key features: a chlorinated 2-position, which can serve as a handle for further functionalization via nucleophilic substitution or cross-coupling reactions; methyl groups at positions 5 and 7, which can influence solubility and metabolic stability; and a phenyl group at the 3-position, a common substituent in many biologically active quinolines. The efficient and scalable synthesis of this compound is therefore of significant interest.
Proposed Synthetic Routes
Three primary synthetic strategies are evaluated in this guide:
Route 1: Friedländer Annulation followed by Chlorination
Route 2: Combes Synthesis followed by Oxidation and Chlorination
Route 3: Vilsmeier-Haack Cyclization followed by Phenyl Group Introduction
Route 1: Friedländer Annulation followed by Chlorination
This two-step approach commences with the construction of the quinolin-2-one core via a Friedländer annulation, followed by a chlorination step to yield the final product.
Step 1: Synthesis of 5,7-dimethyl-3-phenylquinolin-2-ol
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4] In this proposed route, 2-amino-4,6-dimethylacetophenone reacts with phenylacetaldehyde under basic or acidic conditions to yield the corresponding 3-phenyl-quinolin-2-ol.
Causality of Experimental Choices:
Reactants: 2-amino-4,6-dimethylacetophenone provides the aniline and one of the carbons for the new heterocyclic ring, while phenylacetaldehyde provides the C3 carbon and the attached phenyl group.
Catalyst: The reaction can be catalyzed by either acid or base.[2][5] A base, such as sodium hydroxide or potassium tert-butoxide, facilitates the initial aldol-type condensation. An acid catalyst, like p-toluenesulfonic acid, can also promote the cyclization and dehydration.[1] The choice of catalyst can influence reaction time and yield.
Solvent: A high-boiling polar solvent such as ethanol or dimethylformamide (DMF) is typically used to ensure the reactants remain in solution at the required reaction temperature.[1]
Step 2: Chlorination of 5,7-dimethyl-3-phenylquinolin-2-ol
The resulting quinolin-2-ol is then converted to the 2-chloroquinoline using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]
Causality of Experimental Choices:
Chlorinating Agent: POCl₃ is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic systems to chlorides.[6] The use of POCl₃ in excess can also serve as the solvent. The addition of phosphorus pentachloride (PCl₅) can enhance the reactivity for less reactive substrates.[8][9]
Temperature: The reaction typically requires heating to drive the chlorination to completion.[6][7]
Experimental Protocol: Route 1
Step 1: Synthesis of 5,7-dimethyl-3-phenylquinolin-2-ol
To a solution of 2-amino-4,6-dimethylacetophenone (1.0 eq) in ethanol, add phenylacetaldehyde (1.1 eq) and a catalytic amount of sodium hydroxide (0.2 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
The precipitated product is collected by filtration, washed with water, and dried.
Recrystallization from ethanol can be performed for further purification.
Step 2: Chlorination of 5,7-dimethyl-3-phenylquinolin-2-ol
A mixture of 5,7-dimethyl-3-phenylquinolin-2-ol (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux (approximately 110 °C) for 2-4 hours.
The reaction progress is monitored by TLC.
After completion, the excess POCl₃ is carefully removed under reduced pressure.
The residue is then cautiously poured onto crushed ice with vigorous stirring.
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the crude 2-Chloro-5,7-dimethyl-3-phenylquinoline.
Purification can be achieved by column chromatography on silica gel.
DOT Diagram: Route 1 Workflow
Caption: Workflow for Route 1: Friedländer Annulation followed by Chlorination.
Route 2: Combes Synthesis followed by Oxidation and Chlorination
This route utilizes the Combes synthesis to construct the quinoline core, which would then require subsequent modification to introduce the chloro and phenyl substituents at the desired positions.
Step 1: Combes Synthesis of 2,4-dimethyl-5,7-dimethylquinoline
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[10][11][12] In this case, 3,5-dimethylaniline would be reacted with acetylacetone to form 2,4,5,7-tetramethylquinoline.
Causality of Experimental Choices:
Reactants: 3,5-dimethylaniline serves as the aniline component, and acetylacetone is the β-diketone.
Catalyst: A strong acid, typically concentrated sulfuric acid, is used to catalyze the cyclization and dehydration steps.[10][11]
This initial product would then require a series of challenging and likely low-yielding transformations, including selective oxidation of one of the methyl groups and subsequent reactions to introduce the phenyl and chloro groups, making this route less favorable. Due to its complexity and likely poor efficiency, a detailed protocol for the subsequent steps is not provided.
Route 3: Vilsmeier-Haack Cyclization and Suzuki-Miyaura Coupling
This modern and versatile approach involves the formation of a 2-chloro-3-formylquinoline intermediate via the Vilsmeier-Haack reaction, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the phenyl group.
Step 1: Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction of an N-arylacetamide with the Vilsmeier reagent (formed from POCl₃ and DMF) can directly lead to the formation of 2-chloro-3-formylquinolines.[13]
Causality of Experimental Choices:
Reactant: N-(3,5-dimethylphenyl)acetamide is the starting material.
Vilsmeier Reagent: The combination of POCl₃ and DMF generates the electrophilic Vilsmeier reagent in situ, which drives both the formylation and cyclization.
Temperature: The reaction typically requires heating to proceed at a reasonable rate.
Step 2: Suzuki-Miyaura Coupling
The 3-formyl group can be converted to a halogen (e.g., iodine or bromine) to facilitate a Suzuki-Miyaura coupling. A more direct, albeit less documented, approach for this specific substrate might involve the conversion of the aldehyde to a triflate, or exploring direct C-H activation/arylation methodologies. A more plausible approach is to introduce the phenyl group via a Suzuki-Miyaura coupling at the 2-position of a dihalo-quinoline. For our target molecule, we will consider the Suzuki-Miyaura coupling of a hypothetical 2,3-dichloro-5,7-dimethylquinoline with phenylboronic acid. The selectivity of this reaction would need to be carefully controlled.
A more direct approach would be the Suzuki-Miyaura coupling of 2-chloro-5,7-dimethyl-3-bromoquinoline with phenylboronic acid. The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions would allow for selective introduction of the phenyl group at the 3-position.[14]
Causality of Experimental Choices:
Reactants: A 2-chloro-3-halo-5,7-dimethylquinoline and phenylboronic acid.
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ is essential for the catalytic cycle.[10][15]
Base: A base, typically sodium carbonate or potassium phosphate, is required to activate the boronic acid.[16]
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.[10][15]
Experimental Protocol: Route 3 (Proposed)
Step 1: Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
To a stirred solution of N-(3,5-dimethylphenyl)acetamide (1.0 eq) in DMF (5.0 eq), add POCl₃ (3.0 eq) dropwise at 0 °C.
After the addition, warm the reaction mixture to 80-90 °C and stir for 4-6 hours.
Monitor the reaction by TLC.
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
The precipitate is filtered, washed with water, and dried to give the crude product.
Purification by column chromatography on silica gel will yield pure 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde.
Step 2: Conversion of Aldehyde to Halide (e.g., Bromide)
Standard procedures would be employed to convert the aldehyde to a halide, for example, via reduction to the alcohol followed by treatment with PBr₃, or through a Sandmeyer-type reaction on a derived amine.
Step 3: Suzuki-Miyaura Coupling
To a degassed mixture of 2-chloro-3-bromo-5,7-dimethylquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-5,7-dimethyl-3-phenylquinoline.
DOT Diagram: Route 3 Workflow
Caption: Workflow for Route 3: Vilsmeier-Haack Cyclization and Suzuki-Miyaura Coupling.
High functional group tolerance in the coupling step, modular.
Disadvantages
Phenylacetaldehyde can be unstable.
Multiple steps, potential for side products and low yields in oxidation.
Multi-step, requires palladium catalyst.
Conclusion
Based on the analysis of the proposed synthetic pathways, Route 1 (Friedländer Annulation followed by Chlorination) and Route 3 (Vilsmeier-Haack Cyclization and Suzuki-Miyaura Coupling) appear to be the most viable options for the synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline.
Route 1 offers a more convergent approach, potentially leading to higher overall yields in fewer steps. The Friedländer annulation is a robust method for quinoline synthesis.
Route 3 provides greater flexibility and modularity, particularly through the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position. This route is advantageous for generating a library of analogues for structure-activity relationship (SAR) studies.
Route 2 is considered the least practical due to the multiple, challenging synthetic transformations required after the initial Combes synthesis.
The choice between Route 1 and Route 3 will ultimately depend on the specific goals of the research, including the desired scale of the synthesis, the availability of starting materials, and the need for analogue synthesis. For a direct, targeted synthesis of the title compound, Route 1 may be more efficient. For broader chemical space exploration, the modularity of Route 3 is highly attractive.
References
BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.
Academia.edu. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
ACS Publications. (2008, October 21). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols | The Journal of Organic Chemistry.
Wikipedia. (n.d.). Friedländer synthesis.
Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†.
Wikipedia. (n.d.). Combes quinoline synthesis.
PMC. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
RSC Publishing. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing).
PubMed. (2022, December 15). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
ResearchGate. (n.d.). The Friedl??nder Synthesis of Quinolines.
ResearchGate. (n.d.). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives | Request PDF.
Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis. Retrieved from Cambridge University Press & Assessment website.
A Senior Application Scientist's Guide to Handling 2-Chloro-5,7-dimethyl-3-phenylquinoline
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-Chloro-5,7-dimethyl-3-phenylquinoline. As a substituted quinoline, this compound warrants careful management due to...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-Chloro-5,7-dimethyl-3-phenylquinoline. As a substituted quinoline, this compound warrants careful management due to the potential hazards associated with its chemical class. The protocols herein are designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
Hazard Assessment: Understanding the Risk Profile
The parent compound, quinoline, is classified as toxic, a suspected mutagen, and potentially carcinogenic.[1][2] Derivatives often carry similar hazard profiles. Analysis of close analogs—such as 2-Chloro-3-phenylquinoxaline, 2-Chloro-4,8-dimethylquinoline, and 6-Bromo-2-chloro-3-phenylquinoline—reveals a consistent pattern of health hazards.[3][4]
Table 1: Anticipated Hazard Profile and Rationale
Hazard
Anticipated Severity
Rationale Based on Analogs and Parent Compound
Acute Oral Toxicity
Category 3 or 4 (Toxic/Harmful)
A bromo-chloro-phenylquinoline analog is classified as toxic if swallowed[4], and a carboxaldehyde derivative is harmful if swallowed[5].
Skin Corrosion/Irritation
Category 2 (Irritant)
Multiple chlorinated quinoline and quinoxaline derivatives are known to cause skin irritation.[3]
Serious Eye Damage/Irritation
Category 1 or 2A (Severe Irritant/Damage)
Analogs consistently show the potential for serious eye irritation or damage.[3][4]
Respiratory Irritation
Potential Irritant
Handling the solid or solutions may generate dust or aerosols that could irritate the respiratory tract.[3]
Long-Term Health Effects
Suspected Mutagen/Carcinogen
The quinoline core structure is associated with mutagenicity and carcinogenicity, requiring handling with extreme caution.[1][2][6]
Given this profile, all handling procedures must be based on the principle of minimizing exposure to the lowest reasonably practicable level.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of each component is directly linked to the hazards identified above.
Hand Protection: The primary defense against dermal absorption.
Minimum Requirement: Double-gloving with standard nitrile laboratory gloves.[7] Nitrile offers good splash protection for general lab tasks.[8]
For Extended Handling or Immersion: For procedures involving large quantities, extended contact, or significant splash risk, an outer glove made of Viton® is strongly recommended. Viton® provides superior resistance to chlorinated and aromatic solvents compared to nitrile.[9][10] Always inspect gloves for defects before use and change them immediately if contamination is suspected.[7]
Eye and Face Protection:
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory at all times.[8]
Recommended for Splash-Prone Activities: When handling larger volumes (>50 mL) or performing vigorous mixing, a full-face shield worn over chemical splash goggles is required to protect against splashes to the entire face.[4][11]
Body Protection:
Minimum Requirement: A clean, flame-resistant laboratory coat, fully buttoned, is required for all procedures.[7]
For Enhanced Protection: During large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[11]
Respiratory Protection:
Primary Control: All handling of solid 2-Chloro-5,7-dimethyl-3-phenylquinoline and its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[7]
Emergency Use: In the event of a significant spill outside of a fume hood, a respirator with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter may be necessary for emergency response personnel.[4]
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, systematic workflow is critical for safety. The following protocol outlines the lifecycle of the compound in the laboratory, from preparation to disposal.
Safe Handling Workflow Diagram
Caption: Workflow for handling 2-Chloro-5,7-dimethyl-3-phenylquinoline.
Step-by-Step Handling Protocol
Preparation (Pre-Experiment)
Ensure the chemical fume hood has a current certification and is functioning correctly.
Cover the work surface within the fume hood with disposable, absorbent bench paper.[7]
Assemble all necessary glassware, equipment, and reagents.
Don all required PPE as specified in Section 2.
Handling the Compound (Inside Fume Hood)
Weighing: Tare a suitable container. Using a dedicated spatula, carefully weigh the solid compound within the fume hood to prevent inhalation of fine particles.
Solution Preparation: To prepare a solution, slowly add the solid 2-Chloro-5,7-dimethyl-3-phenylquinoline to the solvent. This minimizes the risk of splashing and aerosol generation.[7]
During Use: Keep all containers holding the compound covered or sealed when not in immediate use.
Post-Handling and Decontamination
Upon completion of the experiment, decontaminate all non-disposable glassware and equipment by rinsing with a suitable solvent (e.g., acetone or ethanol).
Crucially, this solvent rinseate must be collected as hazardous liquid waste.[7]
Wipe down the work surface of the fume hood with a solvent-dampened towel, which should then be disposed of as solid hazardous waste.
Carefully remove PPE, starting with outer gloves, then the lab coat, inner gloves, and finally eye protection. Avoid cross-contamination.
Wash hands thoroughly with soap and water.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All waste generated from handling this compound must be classified as halogenated organic waste . Do not mix with non-halogenated waste streams.[12]
Solid Waste: Place all contaminated disposable items—including gloves, bench paper, weighing papers, and paper towels—into a dedicated, clearly labeled, and sealable hazardous waste container.[7]
Liquid Waste: Collect all solutions containing the compound and the solvent rinses used for decontamination in a separate, sealed, and clearly labeled hazardous waste container for halogenated liquids. Never dispose of this chemical down the drain.[4][7]
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste container labeling and pickup.
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill: Evacuate the immediate area. If the spill is inside a fume hood, contain it with absorbent material. If the spill is outside a fume hood, restrict access and contact your institution's EHS for cleanup. Do not attempt to clean a large spill without appropriate respiratory protection and training.
References
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4,8-dimethylquinoline. Available at: [Link]
Labour Department, Hong Kong. (2009). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Available at: [Link]
Angene Chemical. (2025). Safety Data Sheet: 6-Bromo-2-chloro-3-phenylquinoline. Available at: [Link]
Wikipedia. (2024). Quinoline. Available at: [Link]
Symptoma. Quinoline Derivative Poisoning. Available at: [Link]
PENTA. (2025). Safety Data Sheet: Quinoline. Available at: [Link]
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]
EHS Daily Advisor. (2025). How to Choose PPE for Chemical Work. Available at: [Link]
Chem-Online. (n.d.). 2-CHLORO-5,7-DIMETHYL-3-ETHYLQUINOLINE. Available at: [Link]
Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-21. Available at: [Link]
PPESafety. Chemical Handling Protection PPE Kit. Available at: [Link]